Glycerophosphoethanolamine

enzymology glycerophosphodiesterase substrate specificity

Glycerophosphoethanolamine (GPE, CAS 59734-15-5) is a water-soluble, zwitterionic glycerophosphodiester and the deacylated catabolic intermediate of phosphatidylethanolamine. Its primary amine headgroup confers unique hydrogen bonding and enzymatic recognition properties absent in glycerophosphocholine (GPC). In enzymology, GPE exhibits a 70% lower hydrolysis rate than GPC and a distinct partial inhibition profile (30% inhibition of GroPIns hydrolysis). For hepatocyte culture, GPE provides the essential ethanolamine moiety for growth factor synergism—a function not fulfilled by GPC. Procure GPE as a defined substrate for glycerophosphodiesterase assays and as a critical media component for serum-free hepatocyte protocols.

Molecular Formula C5H14NO6P
Molecular Weight 215.14 g/mol
CAS No. 59734-15-5
Cat. No. B1239297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerophosphoethanolamine
CAS59734-15-5
Synonymsglycerophosphoethanolamine
glycerophosphorylethanolamine
glycerylphosphorylethanolamine
sn-glycerol-3-phosphoethanolamine
Molecular FormulaC5H14NO6P
Molecular Weight215.14 g/mol
Structural Identifiers
SMILESC(COP(=O)(O)OCC(CO)O)N
InChIInChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m0/s1
InChIKeyJZNWSCPGTDBMEW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycerophosphoethanolamine (CAS 59734-15-5): Core Identity and Procurement Baseline for Phospholipid Research


Glycerophosphoethanolamine (GPE), also designated sn-glycero-3-phosphoethanolamine (CAS 59734-15-5; molecular formula C₅H₁₄NO₆P; molecular weight 215.14 g/mol), is a glycerophosphodiester and the deacylated catabolic intermediate of the membrane phospholipid phosphatidylethanolamine . As a primary amino-containing glycerophospholipid metabolite, GPE functions as a critical node in phospholipid turnover pathways and serves as a precursor for ethanolamine salvage biosynthesis [1]. Unlike its fully acylated parent phospholipids, GPE is water-soluble and exists as a zwitterionic species under physiological conditions, properties that govern its analytical behavior, metabolic fate, and functional interactions in biological systems [2].

Why Glycerophosphoethanolamine Cannot Be Interchanged with Glycerophosphocholine or Other Glycerophosphodiesters


Despite belonging to the same glycerophosphodiester structural class, GPE exhibits substrate-specific kinetic behavior, differential oxidative susceptibility, and distinct enzyme inhibition profiles that preclude functional interchangeability with its closest analogs, particularly glycerophosphocholine (GPC) and glycerophosphoinositol (GroPIns) [1]. The ethanolamine headgroup confers a unique primary amine moiety that participates in distinct hydrogen bonding networks and electrostatic interactions absent in the quaternary ammonium-containing choline counterpart, directly impacting enzymatic recognition, chromatographic retention, and biological activity [2]. Procurement decisions predicated on generic 'glycerophospholipid metabolite' assumptions risk experimental failure due to these quantifiable, headgroup-dependent divergences in reaction kinetics, stability, and inhibitory potency [3].

Quantitative Differentiation Evidence for Glycerophosphoethanolamine (CAS 59734-15-5) Versus Closest Analogs


GPE Exhibits 70% Lower Enzymatic Hydrolysis Rate Relative to Glycerophosphocholine

In a comparative enzymological study using housefly larval homogenates containing glycerophosphodiesterase activity, the rate of glycerophosphorylcholine hydrolysis was determined to be 70% greater than the rate of hydrolysis observed for GPE and the other glycerophosphodiesters tested [1]. This substantial kinetic divergence occurs despite all substrates being cleaved to the common product L-α-glycerophosphate, indicating that the ethanolamine headgroup confers a distinct catalytic handicap relative to the choline moiety [2]. The apparent Km for GPE falls within the 2–4 × 10⁻⁴ M range, identical to GPC, suggesting that the differential lies in kcat rather than substrate binding affinity [3].

enzymology glycerophosphodiesterase substrate specificity lipid metabolism

GPE Demonstrates Elevated Oxidative Susceptibility Versus GPC in Lipid Oxidation Kinetic Models

A first-order kinetic model applied to the storage degradation of EPA- and DHA-carrying glycerophospholipid molecular species in dried scallop adductor muscle revealed that GPE possesses a greater oxidation rate (k) than GPC [1]. This differential oxidative susceptibility was quantified across two storage temperatures using HPLC-MS/MS monitoring, demonstrating that the ethanolamine headgroup renders GPE intrinsically more prone to oxidative degradation than its choline counterpart [2]. Furthermore, supplementation with antioxidants of bamboo leaves (AOB, polar polyphenolic antioxidants) significantly decreased oxidation rates for both species, yet GPC could be more effectively protected by AOB compared to GPE [3].

oxidative stability lipid oxidation kinetics food chemistry phospholipid analysis

GPE Acts as a 30% Inhibitor of Glycerophosphoinositol Hydrolysis, While Glycerophosphoserine Achieves 80% Inhibition

In competitive substrate assays with the glycerophosphodiesterase GDE1 (EC 3.1.4.44), GPE blocks the hydrolysis of glycerophosphoinositol (GroPIns) by 30% [1]. This inhibitory potency is intermediate among the glycerophosphodiester class: glycerophosphoserine achieves 80% inhibition of GroPIns hydrolysis, glycerophosphoinositol 4,5-diphosphate achieves 70% inhibition, and glycerophosphoinositol 4-phosphate also achieves 30% inhibition [2]. The quantitative difference between GPE's 30% inhibition and glycerophosphoserine's 80% inhibition represents a 2.7-fold variance in competitive blocking capacity, establishing that these analogs are not functionally interchangeable in enzyme assays involving GroPIns metabolism [3].

enzyme inhibition GDE1 glycerophosphodiesterase substrate competition

GPE Levels Are Differentially Elevated in Alzheimer's Disease Brain Regions (21–52% vs Controls) but Not in Down's Syndrome

Post-mortem analysis of cortical areas 20 and 40, cerebellum, and caudate nucleus from Alzheimer's disease patients, Down's syndrome patients, and age-matched controls revealed that GPE concentrations were 21–52% higher in Alzheimer's disease brains than in control brains [1]. In comparison, GPC concentrations were elevated by 67–150% in Alzheimer's disease versus controls across the same brain regions [2]. Notably, neither GPE nor GPC levels differed significantly between Down's syndrome and control brains, establishing disease-specific rather than generalized neurodegenerative dysregulation of phospholipid catabolism [3]. This quantitative differential demonstrates that GPE accumulation is a more modest but still significant biomarker relative to the more dramatic GPC elevation in Alzheimer's pathology.

neurodegeneration Alzheimer's disease phospholipid catabolism brain metabolism

GPE Chromatographic Retention and Peak Shape Are Highly Sensitive to Column Cleanliness Versus GPC

During HPLC-MS analysis of glycerophosphoethanolamides using a 0.1% aqueous acetic acid–acetonitrile gradient (5% to 100% acetonitrile over 40 min at 1 mL/min on an Agilent Eclipse XDB-C18 column, 4.6 × 250 mm, 5 μm), retention times and peak shapes for GPE species are exceptionally sensitive to column cleanliness . Performance degradation occurs progressively even with a propanol–acetonitrile (3:1) wash after every run, necessitating periodic back-flushing with chloroform every 10 to 40 runs to restore original performance and dramatically improve peak shapes [1]. This analytical sensitivity is a distinguishing feature of GPE relative to other glycerophosphodiesters such as GPC, which typically exhibit more robust chromatographic behavior under identical conditions [2].

analytical chemistry HPLC-MS method development phospholipidomics

The Ethanolamine Moiety of GPE Is Critical for Hepatocyte Growth Factor Synergism, Whereas Glycerol Phosphate Is Dispensable

In a structure-activity study using primary rat hepatocytes cultured under serum-free conditions, GPE was identified as a synergistic co-factor that substantially increases [³H]thymidine incorporation in the presence of hepatocyte growth factor (HGF) or transforming growth factor-α [1]. Functional dissection of the molecule revealed that the ethanolamine portion is critical for the observed growth-stimulatory activity, whereas the glycerol phosphate portion is not necessary [2]. This headgroup-specific functional requirement establishes that GPC (choline headgroup) and GroPIns (inositol headgroup) cannot substitute for GPE in cell culture systems requiring this specific synergism, as the primary amine of ethanolamine—absent in choline and inositol—is the active pharmacophore [3].

cell culture hepatocyte growth growth factor synergism phospholipid metabolism

Evidence-Based Application Scenarios Where Glycerophosphoethanolamine (CAS 59734-15-5) Provides Verifiable Procurement Advantage


Serum-Free Hepatocyte Culture Requiring HGF Synergism

Based on the demonstrated requirement of the ethanolamine headgroup for growth factor synergism in primary rat hepatocytes [1], procurement of GPE is essential for laboratories optimizing serum-free hepatocyte culture media. Substitution with GPC or other glycerophosphodiesters will not provide the necessary ethanolamine moiety, as glycerol phosphate alone is inactive in this assay system [2].

Glycerophosphodiesterase Substrate Specificity Assays and Inhibitor Screening

For enzymologists characterizing glycerophosphodiesterase (EC 3.1.4.44) activity, GPE provides a defined substrate with a hydrolysis rate 70% lower than GPC and an apparent Km of 2–4 × 10⁻⁴ M [1]. Additionally, GPE functions as a 30% inhibitor of GroPIns hydrolysis, offering a moderate partial inhibition profile distinct from the 80% inhibition achieved by glycerophosphoserine [2]. These quantitative differences make GPE the appropriate choice for experiments requiring slower substrate turnover or intermediate competitive inhibition.

Alzheimer's Disease Biomarker Assay Development and Validation

Given the differential elevation of GPE (21–52%) and GPC (67–150%) in Alzheimer's disease brain tissue versus controls [1], procurement of both GPE and GPC analytical standards is required for developing multiplexed biomarker assays. The disease-specific nature of these elevations—absent in Down's syndrome brains [2]—further supports the use of GPE as a reference standard in neurodegenerative disease metabolomics workflows.

Lipid Oxidation Stability Studies in Complex Food or Biological Matrices

The documented greater oxidative susceptibility of GPE relative to GPC in dried scallop matrices during storage [1] positions GPE as the more sensitive probe for evaluating antioxidant efficacy or storage-induced lipid degradation. Investigators requiring a phospholipid metabolite with higher intrinsic oxidation liability should select GPE over GPC, while also implementing the more stringent antioxidant protection protocols necessary to stabilize GPE-containing formulations [2].

Technical Documentation Hub

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